Proglumide (dl-4-benzamido-N,N-dipropyl-glutaramic acid) is a synthetic derivative of glutaramic acid. [, ] It is classified as a cholecystokinin (CCK) receptor antagonist, specifically targeting both the CCK-A and CCK-B receptor subtypes, although it exhibits a higher affinity for the CCK-B receptor. [, , ] This antagonistic activity makes proglumide a valuable tool in scientific research, particularly in investigations focusing on the physiological roles of CCK and gastrin, as well as the therapeutic potential of modulating their activities.
Proglumide exerts its primary effects by competitively binding to CCK receptors, primarily the CCK-B subtype, thereby preventing the binding and subsequent actions of CCK and gastrin. [, , , ] This antagonism has been demonstrated in various tissues and systems:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2